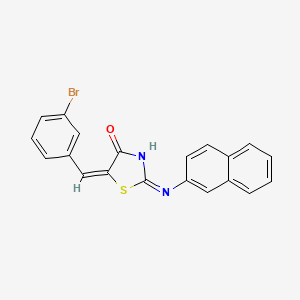![molecular formula C24H22ClN3O4 B11544127 N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide CAS No. 330990-90-4](/img/structure/B11544127.png)
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, methoxyphenyl, and ethoxyphenyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzaldehyde and 4-ethoxyaniline, followed by the addition of oxalyl chloride to form the oxamide structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The presence of chlorophenyl and methoxyphenyl groups allows for nucleophilic substitution reactions, where halogens or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Shares structural similarities but differs in the presence of a sulfonohydrazide group.
Methanone, (4-chlorophenyl)phenyl-: Similar in having chlorophenyl and phenyl groups but lacks the oxamide structure.
Uniqueness
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
330990-90-4 |
|---|---|
Molecular Formula |
C24H22ClN3O4 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C24H22ClN3O4/c1-2-31-21-13-9-20(10-14-21)27-23(29)24(30)28-26-15-17-5-11-22(12-6-17)32-16-18-3-7-19(25)8-4-18/h3-15H,2,16H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
UCGQCCBHUMOSKF-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544048.png)
![6-benzyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11544056.png)
![2-Hydroxy-3,5-bisnitrobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544057.png)
![4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544066.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544085.png)
![1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544086.png)
![2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544087.png)
![2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544089.png)

![3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11544114.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544118.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
